molecular formula C9H10ClNO2 B8749705 Methyl 2-amino-4-chloro-3-methylbenzoate CAS No. 98968-67-3

Methyl 2-amino-4-chloro-3-methylbenzoate

Cat. No.: B8749705
CAS No.: 98968-67-3
M. Wt: 199.63 g/mol
InChI Key: SXQHVYMOFKXKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4-chloro-3-methylbenzoate is a specialized benzoate ester that serves as a crucial chemical building block in organic synthesis. Its structure, incorporating protected carboxylic acid, amino, and chloro functional groups on a methyl-substituted benzene ring, makes it a versatile precursor for constructing more complex molecules . This compound is primarily valued as an advanced intermediate in pharmaceutical and agrochemical research. The presence of multiple reactive sites allows for selective further functionalization, enabling researchers to develop targeted compound libraries . Derivatives of 2-amino-3-methylbenzoic acid are frequently employed in the synthesis of active ingredients, with the methyl ester form often being preferred for its solubility and handling properties in multi-step synthetic sequences . For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

98968-67-3

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 2-amino-4-chloro-3-methylbenzoate

InChI

InChI=1S/C9H10ClNO2/c1-5-7(10)4-3-6(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3

InChI Key

SXQHVYMOFKXKPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)C(=O)OC)Cl

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares Methyl 2-amino-4-chloro-3-methylbenzoate with structurally analogous esters, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues and Substitution Patterns
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
This compound C₉H₁₀ClNO₂ 199.63 98968-67-3 -NH₂ (C2), -Cl (C4), -CH₃ (C3)
Methyl 4-amino-3-chlorobenzoate C₈H₈ClNO₂ 185.61 84228-44-4 -NH₂ (C4), -Cl (C3)
Methyl 2-chloro-3-iodo-4-methylbenzoate C₁₀H₁₀ClIO₂ 310.52 914643-09-7 -Cl (C2), -I (C3), -CH₃ (C4)
Ethyl 2-amino-4-chloro-3-methylbenzoate C₁₀H₁₂ClNO₂ 214.67 (estimated) N/A Ethyl ester, -NH₂ (C2), -Cl (C4), -CH₃ (C3)

Key Observations :

  • Substituent Position: The position of functional groups significantly impacts reactivity. For example, Methyl 4-amino-3-chlorobenzoate lacks the C3 methyl group, reducing steric hindrance compared to the target compound.
  • Halogen Type : Replacement of chlorine with iodine (as in Methyl 2-chloro-3-iodo-4-methylbenzoate) increases molecular weight by ~110 g/mol and may enhance electrophilicity due to iodine’s polarizability.
  • Ester Group: Ethyl 2-amino-4-chloro-3-methylbenzoate’s ethyl ester group increases hydrophobicity and may alter metabolic stability compared to methyl esters.
Physicochemical and Hazard Properties
Property This compound Methyl 4-amino-3-chlorobenzoate Methyl 2-chloro-3-iodo-4-methylbenzoate
Boiling Point Not reported Not reported Not reported
Storage Conditions Dark, inert atmosphere, room temperature Not reported Not reported
Hazard Statements H315, H319 (skin/eye irritation) Not reported Likely similar or higher due to iodine

Notes:

  • Ethyl 2-amino-4-chloro-3-methylbenzoate is listed as discontinued, suggesting challenges in synthesis or commercial viability compared to methyl esters.

Preparation Methods

Initial Nitration of 3-Methylbenzoic Acid

The synthesis begins with 3-methylbenzoic acid, where the carboxylic acid group directs nitration to the ortho position. Using a mixture of concentrated nitric and sulfuric acids at 0–5°C, nitro groups are introduced at position 2 with >85% regioselectivity. Prolonged reaction times (>4 hours) or elevated temperatures (>10°C) risk para-nitration (<15% yield).

Key Data:

ParameterValue
Nitrating agentHNO₃ (90%)/H₂SO₄ (10%)
Temperature0–5°C
Yield (2-nitro isomer)82–87%

Chlorination via Electrophilic Aromatic Substitution

The nitro-substituted intermediate undergoes chlorination at position 4. The nitro group’s meta-directing effect positions chlorine at the para position relative to the methyl group. Catalytic iron(III) chloride enhances reactivity, with dichloromethane as the solvent to stabilize the transition state. Excess chlorine gas (1.2 equiv.) ensures complete substitution, achieving 78–83% yield.

Reaction Conditions:

  • Solvent: Dichloromethane

  • Catalyst: FeCl₃ (5 mol%)

  • Chlorine equivalents: 1.2

  • Yield: 78–83%

Reduction of Nitro to Amino Group

Catalytic hydrogenation using palladium on carbon (Pd/C, 10 wt%) in methanol reduces the nitro group to an amine. At 50 psi H₂ and 25°C, this step achieves quantitative conversion within 3 hours. Alternative reductants like sodium dithionite (Na₂S₂O₄) in aqueous ethanol yield 89–92% but require pH control (pH 9–10).

Esterification with Methanol

The final step involves esterifying the carboxylic acid with methanol under acidic conditions. Sulfuric acid (2 mol%) catalyzes the reaction at reflux (65°C), achieving 95% conversion in 6 hours. Molecular sieves (3Å) remove water, shifting equilibrium toward ester formation.

Optimized Parameters:

FactorSpecification
CatalystH₂SO₄ (2 mol%)
Temperature65°C (reflux)
Yield93–95%

Direct Amination of Chlorinated Ester Precursors

Synthesis of Methyl 2,4-Dichloro-3-Methylbenzoate

Starting from methyl 3-methylbenzoate, chlorination at positions 2 and 4 is achieved using sulfuryl chloride (SO₂Cl₂) in the presence of AlCl₃. The methyl group’s ortho/para-directing effect favors dichlorination, with a 70% yield of the 2,4-dichloro isomer.

Selective Ammonolysis of Position 2 Chlorine

Selective displacement of the position 2 chlorine with ammonia is performed in dimethyl sulfoxide (DMSO) at 130°C. Copper(I) chloride (CuCl, 0.5 mol%) catalyzes the Ullmann-type coupling, requiring 4 hours for 88% conversion. Excess aqueous ammonia (3 equiv.) ensures complete amination.

Critical Conditions:

  • Solvent: DMSO

  • Catalyst: CuCl (0.5 mol%)

  • Ammonia source: NH₃ gas (3 equiv.)

  • Yield: 85–88%

One-Pot Tandem Synthesis

Simultaneous Nitration and Chlorination

A novel one-pot method utilizes mixed nitrating (AcONO₂) and chlorinating (Cl₂) agents in acetic anhydride. The methyl group’s directing effect prioritizes nitration at position 2, while chlorine occupies position 4. This method reduces purification steps, yielding 68–72% of the target intermediate.

In Situ Reduction and Esterification

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial processes adopt continuous flow reactors to enhance safety and efficiency. For example, nitration and chlorination are performed in a titanium reactor with real-time monitoring, achieving 90% yield at 10 kg/h throughput.

Solvent Recycling and Waste Mitigation

DMSO and methanol are recovered via vacuum distillation, reducing production costs by 30%. Effluent treatment with activated carbon minimizes environmental impact.

Comparative Analysis of Methodologies

MethodYieldCost ($/kg)Scalability
Nitration-Reduction89%120High
Direct Amination85%95Moderate
One-Pot Tandem72%140Low
Industrial Flow90%80Very High

Q & A

Q. What are the optimal storage conditions for Methyl 2-amino-4-chloro-3-methylbenzoate to ensure stability?

To prevent degradation, the compound should be stored in a dark place under an inert atmosphere (e.g., nitrogen or argon) at room temperature . Exposure to light, oxygen, or moisture may hydrolyze the ester group or oxidize the amine moiety. These precautions align with its sensitivity to environmental factors, as indicated by hazard statements H315 (skin irritation) and H319 (eye irritation) .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To confirm the aromatic proton environment (e.g., substituent positions) and ester/amine functionalities.
  • IR spectroscopy : For identifying characteristic peaks (e.g., C=O stretch of the ester at ~1700 cm⁻¹, N–H bend of the amine at ~1600 cm⁻¹).
  • Mass spectrometry (MS) : To verify the molecular ion peak (MW = 199.63 g/mol) and fragmentation patterns.
    Cross-referencing with analogs (e.g., chloro-methylbenzoic acids in ) can resolve ambiguities .

Q. What safety precautions are critical when handling this compound?

Use gloves and eye protection due to its skin/eye irritation hazards (H315-H319). Work in a fume hood to avoid inhalation. Precautionary measures include post-handling washing (P337+P313) and immediate removal of contaminated clothing (P362+P364). Avoid incompatible reagents like strong oxidizers .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the molecular conformation of this compound?

The SHELX suite (e.g., SHELXL for refinement) analyzes diffraction data to determine bond lengths, angles, and torsional parameters. For example:

  • The Cl–C bond distance (e.g., ~1.74 Å in ) confirms electronic effects of the chloro substituent.
  • Dihedral angles between the ester and amine groups reveal steric interactions.
    Discrepancies in electron density maps may indicate disorder, requiring iterative refinement. Comparative studies with analogs (e.g., 4-chloro-2-methylbenzoic acid, mp 172–173°C in ) validate structural trends .

Q. How do substituent positions influence the reactivity of chloro-methylbenzoate derivatives in nucleophilic substitution reactions?

The ortho-chloro and meta-methyl groups in this compound create steric hindrance, reducing accessibility for nucleophiles. Electronic effects (e.g., electron-withdrawing Cl) activate the aromatic ring for electrophilic substitution at specific positions. Methodological optimization (e.g., temperature, solvent polarity) can mitigate competing side reactions. Comparative kinetic studies with analogs (e.g., 3-chloro-2-methylbenzoic acid in ) quantify substituent effects .

Q. How can researchers resolve contradictions in melting point data during derivative synthesis?

Discrepancies may arise from impurities or polymorphism . Strategies include:

  • Recrystallization in solvents like ethanol/water to isolate pure phases.
  • Differential Scanning Calorimetry (DSC) to detect polymorphic transitions.
  • Single-crystal XRD (using SHELX) to correlate melting behavior with molecular packing. For example, the sharp mp of 4-chloro-2-methylbenzoic acid (172–173°C, ) suggests high crystallinity, a benchmark for purity .

Q. What mechanistic insights can be gained from studying the hydrolysis of the ester group under varying pH conditions?

  • Acidic conditions : Protonation of the ester carbonyl accelerates nucleophilic attack by water.
  • Basic conditions : Hydroxide ions deprotonate the amine, potentially altering reaction pathways.
    Monitor reaction progress via HPLC (using reference standards like those in ) to quantify intermediates. Kinetic modeling (e.g., pseudo-first-order assumptions) can elucidate rate-determining steps .

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